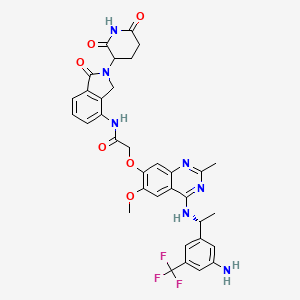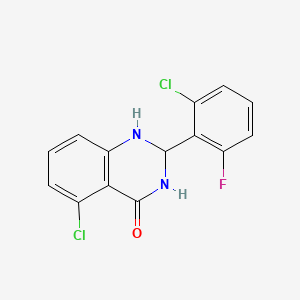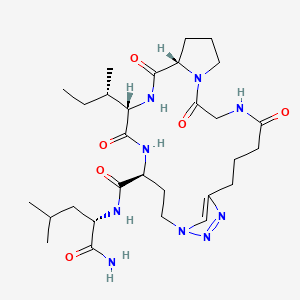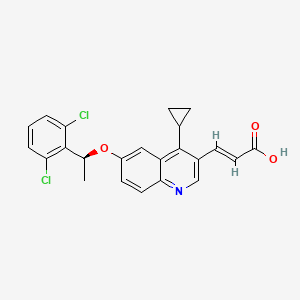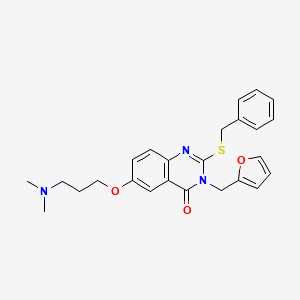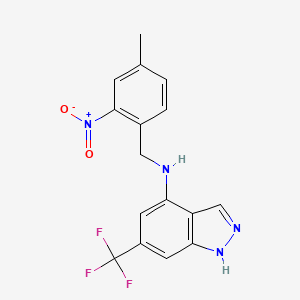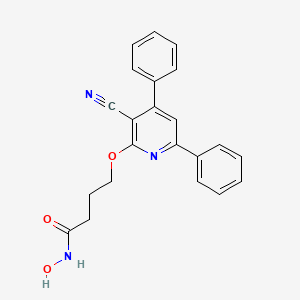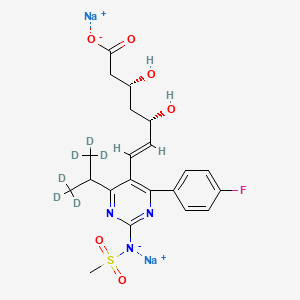
N-Desmethyl Rosuvastatin-d6 (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl Rosuvastatin-d6 (disodium) is a deuterium-labeled derivative of N-Desmethyl Rosuvastatin disodium. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of N-Desmethyl Rosuvastatin in various biological matrices. The incorporation of deuterium atoms enhances the compound’s stability and allows for more accurate pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Rosuvastatin-d6 (disodium) involves the deuteration of N-Desmethyl Rosuvastatin. The process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the N-Desmethyl Rosuvastatin molecule. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
Purification: The deuterated product is then purified using chromatographic techniques to obtain N-Desmethyl Rosuvastatin-d6 (disodium) with high purity
Industrial Production Methods: Industrial production of N-Desmethyl Rosuvastatin-d6 (disodium) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration using industrial reactors and deuterium gas.
Purification and Crystallization: Advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization to ensure high purity and yield
Chemical Reactions Analysis
Types of Reactions: N-Desmethyl Rosuvastatin-d6 (disodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms .
Scientific Research Applications
N-Desmethyl Rosuvastatin-d6 (disodium) has several scientific research applications:
Pharmacokinetic Studies: Used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying N-Desmethyl Rosuvastatin in biological samples.
Metabolic Studies: Helps in studying the metabolic pathways and biotransformation of N-Desmethyl Rosuvastatin.
Drug Development: Assists in the development and optimization of new drugs by providing accurate pharmacokinetic data.
Biomedical Research: Used in research related to cardiovascular diseases and cholesterol metabolism
Mechanism of Action
N-Desmethyl Rosuvastatin-d6 (disodium) exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .
Comparison with Similar Compounds
N-Desmethyl Rosuvastatin: The non-deuterated form of the compound.
Rosuvastatin: The parent compound from which N-Desmethyl Rosuvastatin is derived.
Atorvastatin: Another HMG-CoA reductase inhibitor used to lower cholesterol levels
Uniqueness: N-Desmethyl Rosuvastatin-d6 (disodium) is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise quantification in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and biomedical research .
Properties
Molecular Formula |
C21H24FN3Na2O6S |
|---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
disodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-methylsulfonylazanidylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C21H26FN3O6S.2Na/c1-12(2)19-17(9-8-15(26)10-16(27)11-18(28)29)20(13-4-6-14(22)7-5-13)24-21(23-19)25-32(3,30)31;;/h4-9,12,15-16,26-27H,10-11H2,1-3H3,(H2,23,24,25,28,29);;/q;2*+1/p-2/b9-8+;;/t15-,16-;;/m1../s1/i1D3,2D3;; |
InChI Key |
JAKXTPXGILQLFV-CYRYMFARSA-L |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)[N-]S(=O)(=O)C)C([2H])([2H])[2H].[Na+].[Na+] |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)[N-]S(=O)(=O)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


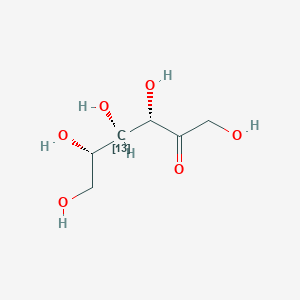
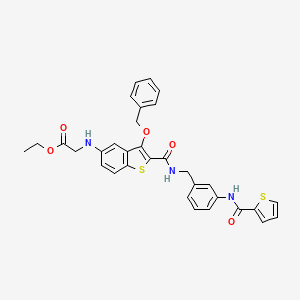
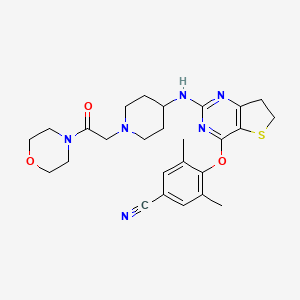
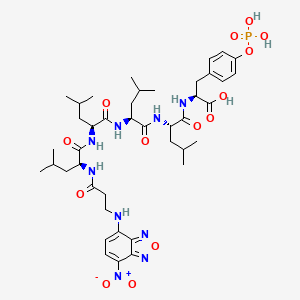
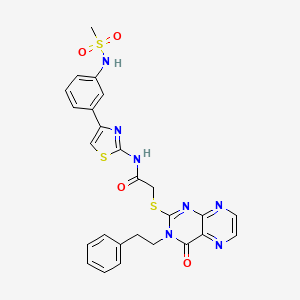
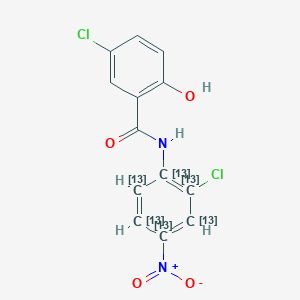
![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine;hydrochloride](/img/structure/B12407493.png)
